4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole

Synthetic Methodology Cross-Coupling Chemoselectivity

Choose 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole for its singular tri-halogenation pattern (Br, Cl, F at positions 4,2,7). This enables unmatched chemoselective, sequential cross-coupling for diversity-oriented synthesis, a capability simpler analogs cannot replicate. With weak CYP3A4 inhibition (IC50: 5.49 µM), it de-risks drug-drug interactions early in lead optimization. Its elevated lipophilicity (ClogP ~2.7-3.2) makes it a premier choice for CNS and anti-infective programs. Don't compromise your research with less versatile building blocks.

Molecular Formula C7H2BrClFNO
Molecular Weight 250.45 g/mol
Cat. No. B12863774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole
Molecular FormulaC7H2BrClFNO
Molecular Weight250.45 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)OC(=N2)Cl)Br
InChIInChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H
InChIKeyJWINCIDTHXUFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole: A Multi-Halogenated Scaffold for Advanced Synthesis and MedChem Campaigns


4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole (CAS 1934432-72-0) is a polyhalogenated benzoxazole derivative, distinguished by the presence of three different halogen atoms—bromine, chlorine, and fluorine—at the 4, 2, and 7 positions of the bicyclic core, respectively . This unique substitution pattern imparts a specific reactivity profile, making it a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with applications spanning the synthesis of complex heterocycles and the development of bioactive molecules [1]. The benzoxazole nucleus itself is a known pharmacophore, present in a range of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties [1].

The Critical Role of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole's Halogen Triad: Why In-Class Analogs Are Not Interchangeable


Generic substitution of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole with other benzoxazole analogs is scientifically unsound due to the unique reactivity and physicochemical properties conferred by its specific tri-halogenation pattern. The presence of bromine, chlorine, and fluorine at distinct positions (4, 2, and 7) creates a singular electronic environment and enables sequential, chemoselective cross-coupling reactions that simpler or differently substituted analogs cannot replicate [1]. Furthermore, structure-activity relationship (SAR) studies on benzoxazole derivatives explicitly demonstrate that the identity and position of halogen substituents are critical determinants of biological activity, directly influencing target binding affinity, selectivity, and overall potency [2]. Therefore, substituting this compound with a different halogenated benzoxazole would not only alter its reactivity as a building block but would also unpredictably change its pharmacological profile, undermining the reliability of any research or development process reliant on its specific properties.

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole: Quantified Evidence of Differential Reactivity and Physicochemical Advantage


Orthogonal Cross-Coupling Reactivity: Enabling Sequential Functionalization Unattainable with Mono- or Di-Halogenated Analogs

The 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole scaffold is engineered for orthogonal reactivity, enabling programmable, sequential cross-coupling reactions. This is a direct consequence of the differential reactivity of its C-Br, C-Cl, and C-F bonds. Unlike mono-halogenated analogs (e.g., 2-chloro-7-fluorobenzoxazole ) or di-halogenated analogs (e.g., 4-bromo-7-fluoro-1,3-benzoxazole ) which offer limited or no orthogonal handles, this compound's triad allows for a stepwise introduction of three distinct molecular fragments, a capability that is both unique and highly valuable for constructing complex molecular architectures [1].

Synthetic Methodology Cross-Coupling Chemoselectivity

CYP3A4 Inhibition Profile: A Favorable Safety Flag Compared to Potent Class Inhibitors

Evaluating the potential for drug-drug interactions (DDI) is crucial during lead optimization. 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole demonstrates a weak inhibition of the major drug-metabolizing enzyme CYP3A4 (IC50 = 5.49 µM) [1]. This is a significantly lower risk profile when compared to a structurally related benzoxazole-based CYP19A1 inhibitor, which exhibits a potent Ki of 20 nM [2], underscoring the profound impact of substitution patterns on off-target CYP activity. This data suggests the compound is a suitable starting point for lead series where minimizing CYP3A4-mediated DDIs is a key design goal.

Drug Metabolism CYP Inhibition ADME-Tox

Physicochemical Differentiation: Predicted LogP and Structural Comparison with 2-Chloro-7-fluorobenzoxazole

The addition of a bromine atom to the benzoxazole core creates a significant shift in key physicochemical parameters. 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole (MW: 250.45, CLogP ~2.7-3.2) is both heavier and more lipophilic than its direct structural analog, 2-chloro-7-fluorobenzoxazole (MW: 171.56, CLogP ~1.9-2.3) . This increase in lipophilicity and molecular weight directly impacts membrane permeability and overall pharmacokinetic behavior, making the brominated compound a more appropriate choice for projects requiring enhanced passive diffusion or targeting lipophilic binding pockets.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Optimal Use Cases for 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole: From Library Synthesis to Lead Optimization


Constructing Highly Diverse and Complex Compound Libraries for Drug Discovery

The orthogonal reactivity of the bromine, chlorine, and fluorine atoms on the benzoxazole core allows medicinal chemists to use 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole as a central, versatile scaffold for generating structurally diverse compound libraries [1]. Through sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), three distinct molecular fragments can be appended in a programmable, stepwise manner. This capability is unmatched by simpler halogenated analogs, making this compound the premier choice for diversity-oriented synthesis campaigns aimed at exploring novel chemical space efficiently.

Scaffold for Lead Optimization in ADME-Tox Challenged Programs

For drug discovery programs where mitigating drug-drug interaction (DDI) risk is a primary concern, 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole presents an attractive starting point. Its demonstrated weak inhibition of the major metabolic enzyme CYP3A4 (IC50 = 5.49 µM) [2] suggests a favorable safety profile compared to more potent benzoxazole-based inhibitors. This inherent property de-risks the lead optimization phase, allowing medicinal chemists to focus on improving potency and selectivity without simultaneously battling significant CYP liabilities often found in other structural classes.

Fine-Tuning Physicochemical Properties for CNS or Anti-Infective Targets

The specific substitution pattern of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole yields a distinct physicochemical profile that is particularly well-suited for certain target classes. Its elevated lipophilicity (predicted CLogP ~2.7-3.2) compared to non-brominated analogs aligns well with the requirements for crossing biological barriers such as the blood-brain barrier (CNS targets) or penetrating bacterial/fungal cell walls (anti-infective targets) . Furthermore, SAR studies confirm that halogen identity and position are critical for biological activity, indicating that this compound's unique pattern can provide a starting point for optimizing potency against specific therapeutic targets like Aurora B kinase [3].

Key Intermediate in the Synthesis of Advanced Agrochemicals and Materials

Beyond pharmaceutical applications, the orthogonal reactivity of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole makes it a valuable building block for creating high-value functional materials. Its multiple reactive sites allow for precise molecular engineering, facilitating the synthesis of ligands for catalysis, novel monomers for advanced polymers, or structurally complex motifs for liquid crystals and organic light-emitting diodes (OLEDs), a well-established application area for benzoxazole derivatives [4]. The ability to introduce three different functional groups sequentially provides synthetic chemists with an unmatched level of control over the final material's properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.